2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine
CAS No.:
Cat. No.: VC17518313
Molecular Formula: C6H10F3N
Molecular Weight: 153.15 g/mol
* For research use only. Not for human or veterinary use.
![2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine -](/images/structure/VC17518313.png)
Specification
Molecular Formula | C6H10F3N |
---|---|
Molecular Weight | 153.15 g/mol |
IUPAC Name | 2-[1-(trifluoromethyl)cyclopropyl]ethanamine |
Standard InChI | InChI=1S/C6H10F3N/c7-6(8,9)5(1-2-5)3-4-10/h1-4,10H2 |
Standard InChI Key | PNHPXCYHILVRKV-UHFFFAOYSA-N |
Canonical SMILES | C1CC1(CCN)C(F)(F)F |
Introduction
Chemical Structure and Molecular Properties
2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine features an ethanamine backbone with a cyclopropyl substituent at the second carbon position. The cyclopropane ring is further functionalized with a trifluoromethyl (-CF₃) group at its 1-position. This arrangement creates a sterically constrained system with enhanced electronic properties due to the electron-withdrawing nature of the -CF₃ group .
Molecular Formula and Stereochemistry
Synthesis and Manufacturing Processes
The scalable synthesis of 2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine derivatives is described in patent literature, emphasizing industrial applicability and optical purity . A representative route involves three key steps:
Step 1: Condensation Reaction
Cyclopropyl methyl ketone reacts with a chiral amine (e.g., (S)-(−)-α-phenylethylamine) in the presence of a Lewis acid such as titanium(IV) isopropoxide (Ti(OiPr)₄). Tetrahydrofuran (THF) serves as the solvent, facilitating imine formation .
Step 2: Reduction
The imine intermediate undergoes reduction using sodium borohydride (NaBH₄) in ethanol or THF, yielding a secondary amine. This step achieves high diastereoselectivity, with optical purities exceeding 60% enantiomeric excess (ee) .
Step 3: Debenzylation
Catalytic hydrogenation with palladium on charcoal (Pd/C) under hydrogen atmosphere removes the benzyl protecting group, producing the primary amine. Ethanol is the preferred solvent for this step .
Table 1: Optimized Reaction Conditions for Synthesis
Step | Reagents/Conditions | Solvent | Yield (%) | Optical Purity (ee) |
---|---|---|---|---|
1 | Ti(OiPr)₄, 25°C | THF | 85 | - |
2 | NaBH₄, 0°C | Ethanol | 90 | 70–80 |
3 | Pd/C, H₂ (10 bar) | Ethanol | 95 | Retained |
This route avoids low-temperature Grignard reactions and chromatography, making it suitable for large-scale production .
Comparative Analysis with Structural Analogues
1-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine
This positional isomer differs in the attachment of the cyclopropane ring to the first carbon of the ethanamine chain. While sharing similar physicochemical properties, its biological activity profile may diverge due to altered stereoelectronic effects .
3-(Trifluoromethyl)pyrrolidine
Replacing the cyclopropane with a pyrrolidine ring increases conformational flexibility but reduces metabolic stability. Such trade-offs highlight the unique advantages of cyclopropane-containing scaffolds .
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